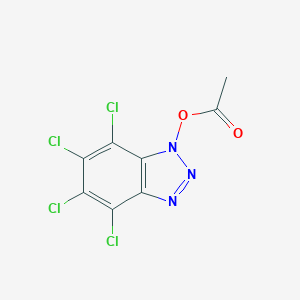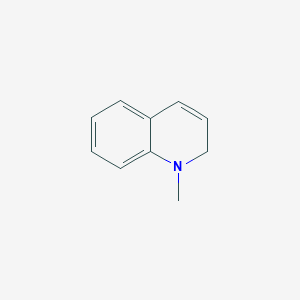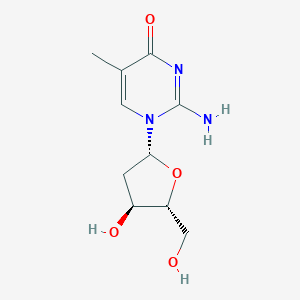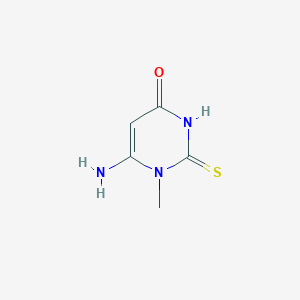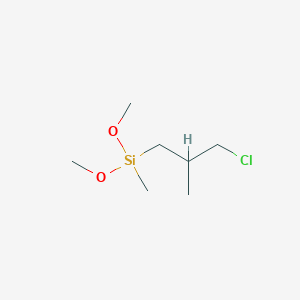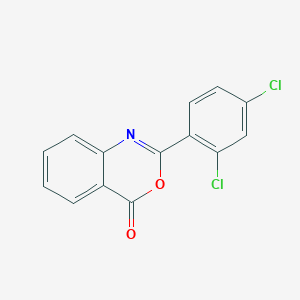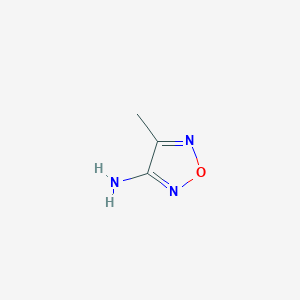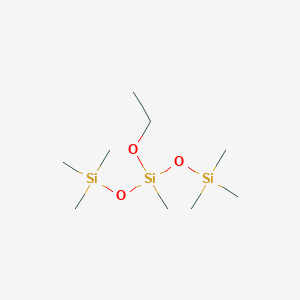
Ethoxy-methyl-bis(trimethylsilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy-methyl-bis(trimethylsilyloxy)silane, commonly known as EMBS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMBS is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. It is widely used in various fields, including organic synthesis, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of EMBS is not fully understood, but it is believed to involve the formation of a stable siloxane bond with the target molecule. The siloxane bond is highly stable and resistant to hydrolysis, which makes EMBS an ideal crosslinking agent for proteins and peptides.
Biochemische Und Physiologische Effekte
EMBS has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not accumulate in the body. However, it should be handled with care as it is highly flammable and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
EMBS has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily stored and transported, which makes it an ideal reagent for large-scale experiments. However, EMBS has some limitations, including its high cost and limited availability. It is also highly reactive and should be handled with care to avoid accidents.
Zukünftige Richtungen
There are several future directions for the research and development of EMBS. One potential application is in the field of drug delivery, where EMBS can be used as a crosslinking agent for the synthesis of drug-loaded nanoparticles. Another potential application is in the field of biomaterials, where EMBS can be used as a precursor for the synthesis of biocompatible and biodegradable materials. Additionally, the synthesis of EMBS derivatives with improved properties and functionality is an area of active research.
Synthesemethoden
EMBS can be synthesized by the reaction of methyl trichlorosilane with ethyl alcohol in the presence of a catalyst. The reaction produces a mixture of EMBS and trimethylsilyl ethyl ether, which can be separated by distillation. The purity of EMBS can be further improved by column chromatography. The synthesis of EMBS is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
EMBS has been extensively used in various scientific research applications, including organic synthesis, materials science, and biotechnology. In organic synthesis, EMBS is used as a protecting group for alcohols and carboxylic acids, which can be selectively deprotected under mild conditions. In materials science, EMBS is used as a precursor for the synthesis of silicon-based materials, such as silicones and silsesquioxanes. In biotechnology, EMBS is used as a crosslinking agent for proteins and peptides, which can improve their stability and activity.
Eigenschaften
CAS-Nummer |
17908-27-9 |
|---|---|
Produktname |
Ethoxy-methyl-bis(trimethylsilyloxy)silane |
Molekularformel |
C9H26O3Si3 |
Molekulargewicht |
266.56 g/mol |
IUPAC-Name |
ethoxy-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C9H26O3Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9H2,1-8H3 |
InChI-Schlüssel |
RWRZXVJBHRYPJM-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
3-Ethoxy-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
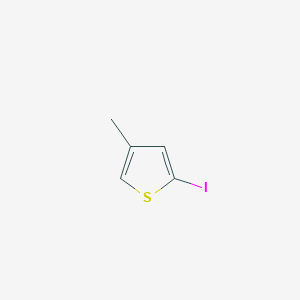
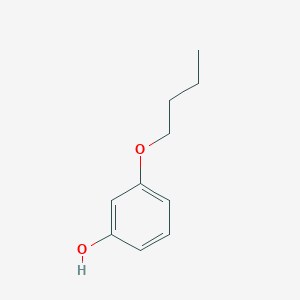
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
